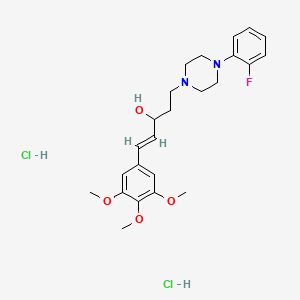
1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the piperazine ring.
Addition of the Trimethoxystyryl Group: This can be done through a Heck reaction, where a styrene derivative reacts with a halide in the presence of a palladium catalyst.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: Could be used in the synthesis of specialty chemicals.
作用機序
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways would depend on its structure and the biological system .
類似化合物との比較
Similar Compounds
- 1-Piperazineethanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
- 1-Piperazinepropanol, 4-(o-chlorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
Uniqueness
1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride is unique due to the specific arrangement of its functional groups, which can result in distinct pharmacological properties compared to similar compounds.
特性
CAS番号 |
37151-52-3 |
|---|---|
分子式 |
C24H33Cl2FN2O4 |
分子量 |
503.4 g/mol |
IUPAC名 |
(E)-5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-ol;dihydrochloride |
InChI |
InChI=1S/C24H31FN2O4.2ClH/c1-29-22-16-18(17-23(30-2)24(22)31-3)8-9-19(28)10-11-26-12-14-27(15-13-26)21-7-5-4-6-20(21)25;;/h4-9,16-17,19,28H,10-15H2,1-3H3;2*1H/b9-8+;; |
InChIキー |
NOPNPWGOSOEBRI-YEUQMBKVSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(CCN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(CCN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



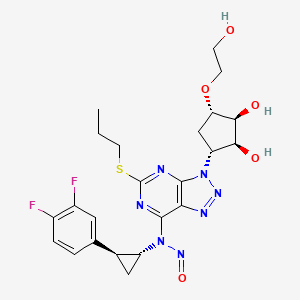

![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
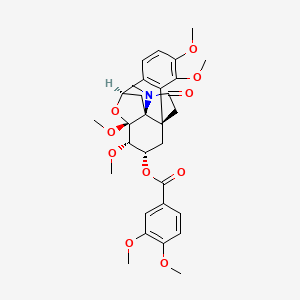
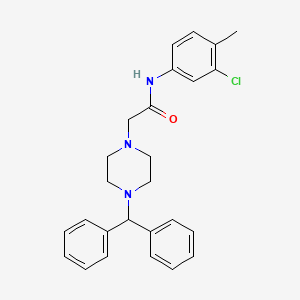
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
![8-Methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13424784.png)
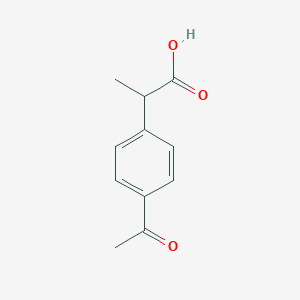
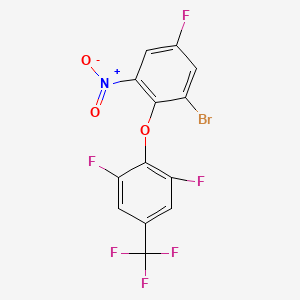
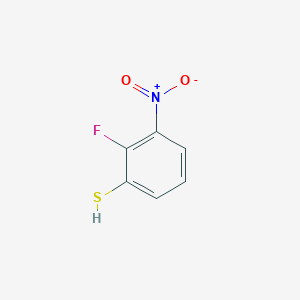
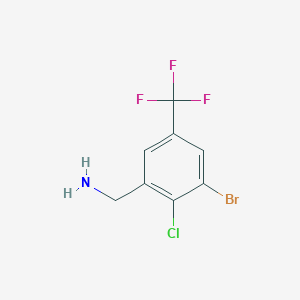
![(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)
